N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, and its mechanism of action has been extensively researched.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds with complex structures involving substituted benzamides have been synthesized and characterized, showing potential in various chemical transformations and applications. For instance, synthesis methodologies have been developed for substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are structurally complex and serve as foundational research for further chemical and pharmaceutical studies (Chau, Saegusa, & Iwakura, 1982).
Anticancer Activity
- Research has developed novel compounds showing significant anticancer activity, indicating the potential utility of structurally complex benzamides in therapeutic applications. For example, certain N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and quinazolin-4(3H)-ones have been synthesized with remarkable antitumor activity against various cancer cell lines, illustrating the therapeutic research potential of compounds with similar structural motifs (Alafeefy et al., 2015).
Antibacterial Activity
- Novel analogs of benzamide derivatives have been designed, synthesized, and assessed for their antibacterial activity, showcasing the potential of such compounds in addressing microbial resistance. For example, studies on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have identified promising antibacterial agents, indicating the relevance of research into benzamide derivatives for developing new antibiotics (Palkar et al., 2017).
Pharmacokinetics and Tissue Distribution
- The pharmacokinetics and tissue distribution of novel ALK5 inhibitors with potential anti-fibrosis effects have been investigated, demonstrating the importance of such studies in drug development and therapeutic applications. This research contributes to our understanding of how structurally complex benzamides behave in biological systems and their potential therapeutic benefits (Kim et al., 2008).
Corrosion Inhibition
- Studies on the synthesis and characterization of novel 5-substituted tetrazoles, including those with benzamide groups, have explored their application as corrosion inhibitors for mild steel in acidic media. This highlights the versatility of benzamide derivatives in industrial applications beyond their biomedical significance (Aouine et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-15-8-11-6-12(4-5-14(11)19-20-15)18-16(25)10-2-1-3-13(7-10)23-9-17-21-22-23/h1-3,7-9,12H,4-6H2,(H,18,25)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTICAEWZBOFRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(1H-tetrazol-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.